Rifabutin-d7 is synthesized from rifabutin through specific chemical modifications that incorporate deuterium atoms into the molecular structure. It falls under the category of antibiotics and more specifically, anti-tuberculosis agents. The molecular formula for rifabutin-d7 is with a molecular weight of 854.04 g/mol .
The synthesis of rifabutin-d7 involves several steps, including the introduction of deuterium at strategic positions within the rifabutin molecule. This can be achieved through:
The synthesis process often employs techniques such as high-performance liquid chromatography (HPLC) for purification and characterization of the final product .
Rifabutin-d7 undergoes similar chemical reactions as its parent compound. Key reactions include:
The mechanism of action for rifabutin-d7 is analogous to that of rifabutin. It primarily works by inhibiting bacterial DNA-dependent RNA polymerase, which is critical for bacterial transcription. This inhibition effectively halts bacterial growth and replication:
The pharmacokinetics of rifabutin-d7 can be studied using mass spectrometry techniques to track its metabolism in vivo .
Rifabutin-d7 exhibits properties similar to those of rifabutin:
The physical properties can be characterized using techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) to confirm structure and purity .
Rifabutin-d7 serves several important roles in scientific research:
Rifabutin’s unique pharmacological profile positions it as an ideal candidate for deuterium labeling and antimycobacterial research. Unlike rifampicin, rifabutin demonstrates:
These attributes stem from rifabutin’s spiropiperidyl structure, which enhances membrane penetration and prolongs its terminal half-life (16–69 hours) compared to rifampicin [6] [8]. Pharmacokinetic studies reveal dose-dependent absorption up to 900 mg/day, with an oral bioavailability of 12–20% due to extensive first-pass metabolism [6] [8]. When encapsulated in long-acting injectable formulations using PLGA polymers and amphiphilic additives (e.g., Kolliphor®HS15), rifabutin achieves sustained release over 4 months in murine models, demonstrating its adaptability to novel delivery platforms [3].
Table 1: Key Pharmacological Advantages of Rifabutin Over Rifampicin
Property | Rifabutin | Rifampicin | Significance |
---|---|---|---|
Lipophilicity (LogP) | 4.7 | 3.9 | Enhanced tissue penetration |
Lung:Tissue Ratio | 5.6–6.8 | 1.2–3.4 | Superior targeting of pulmonary TB |
CYP450 Induction | Moderate | Strong | Fewer antiretroviral interactions |
Half-life (hrs) | 16–69 | 2–5 | Extended therapeutic exposure |
Deuterium (²H), a stable, non-radioactive hydrogen isotope, exerts kinetic isotope effects (KIEs) that modulate drug metabolism without altering primary pharmacology. Key principles include:
Metabolic Stabilization
Deuterium-carbon bonds exhibit greater bond strength (∼1–5 kcal/mol) than protiated counterparts, slowing oxidative metabolism by cytochrome P450 enzymes. In rifabutin-d7, deuterium atoms are incorporated at metabolically vulnerable sites—likely the piperidyl moiety where hydroxylation occurs [4] [9]. This reduces first-pass metabolism, potentially increasing bioavailability and prolonging half-life, as observed in other deuterated drugs like deutetrabenazine [9].
Isotopic Differentiation
Mass differences between deuterated and non-deuterated compounds enable discrimination via mass spectrometry. Rifabutin-d7’s 7-Da mass shift (847 → 854 g/mol) allows baseline separation from endogenous compounds in LC-MS/MS chromatograms, eliminating matrix interference during quantification [10].
Tracer Applications
Co-administration of rifabutin-d7 with unlabeled rifabutin permits simultaneous tracking of absorption, distribution, and clearance kinetics within a single organism. This paired-molecule approach controls for inter-subject variability, providing high-fidelity pharmacokinetic data [9] [10].
Table 2: Deuterium Kinetic Isotope Effects in Pharmacokinetic Studies
Effect Type | Mechanism | Impact on Rifabutin-d7 |
---|---|---|
Primary KIE | Reduced C-²H bond cleavage rate | Slowed hepatic metabolism |
Secondary KIE | Altered reaction transition states | Modified metabolite profiles |
Isotopic Tracer Effect | Mass spectrometric differentiation | Accurate quantification in biological matrices |
Rifabutin-d7’s primary application lies in its role as an internal standard (IS) for bioanalytical quantification, ensuring precision in complex biological matrices.
Analytical Advantages
Validation Parameters
Rigorous validation studies demonstrate rifabutin-d7’s reliability:
Table 3: Validation Parameters for Rifabutin-d7 in LC-MS/MS Bioanalysis
Parameter | Requirement | Rifabutin-d7 Performance |
---|---|---|
Precision (CV%) | ≤15% | 0.4–4.4% |
Accuracy | 85–115% | 92.1–105.8% |
Linearity (R²) | ≥0.99 | 0.997–0.999 |
Recovery Efficiency | Consistent | 76.7–99.1% |
Applications in Pharmacokinetic Research
In a landmark LC-MS/MS study of TB drug transfer into breast milk, rifabutin-d7 enabled the simultaneous quantification of rifabutin and its deacetyl metabolite. Researchers detected subtherapeutic rifabutin concentrations (<0.015 μg/mL), confirming minimal infant exposure during maternal therapy [10]. Such data informs clinical guidelines on breastfeeding compatibility without requiring pediatric safety trials.
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4